Ethyl isocyanate
Overview
Description
Ethyl isocyanate, also known as this compound, is an organic compound with the molecular formula C3H5NO. It is a colorless, volatile liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .
Mechanism of Action
Mode of Action
Isocyanatoethane interacts with its target, the Top1 complex, by inducing cell apoptosis . Apoptosis is a form of programmed cell death, which means that Isocyanatoethane can cause cells to self-destruct. This interaction and the resulting changes can lead to the death of the cell, providing a potential mechanism for its insecticidal activities .
Biochemical Pathways
The primary biochemical pathway affected by Isocyanatoethane is the DNA replication and transcription pathway, due to its interaction with the Top1 complex . By inhibiting Top1, Isocyanatoethane prevents the normal supercoiling of DNA, which is necessary for replication and transcription. This disruption can lead to downstream effects such as halted cell growth and eventually, cell death .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on various factors including its chemical properties, the organism’s physiology, and the presence of specific transporters or enzymes .
Result of Action
The primary result of Isocyanatoethane’s action is cell death via apoptosis . This is due to its inhibition of the Top1 complex, leading to disruptions in DNA replication and transcription. In the context of its insecticidal use, this can lead to the death of the insect pests .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Isocyanatoethane. For instance, it is highly flammable and reacts with water to produce a corrosive liquid and carbon dioxide gas . Therefore, its storage and handling require specific conditions to ensure safety and efficacy . Furthermore, its effectiveness as an insecticide may also be influenced by environmental conditions such as temperature, humidity, and the presence of other organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl isocyanate can be synthesized through several methods. One common method involves the reaction of ethylamine with phosgene, resulting in the formation of this compound and hydrogen chloride. The reaction is typically carried out under controlled conditions to ensure safety and efficiency .
Industrial Production Methods
In industrial settings, isocyanatoethane is produced on a larger scale using similar synthetic routes. The process involves the careful handling of reactive chemicals and the implementation of safety measures to prevent exposure to toxic by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted ureas.
Addition Reactions: It can add to compounds with active hydrogen atoms, such as alcohols and amines, to form carbamates and ureas
Common Reagents and Conditions
Common reagents used in reactions with isocyanatoethane include alcohols, amines, and water. The reactions are typically carried out under mild conditions to prevent decomposition of the isocyanate group .
Major Products Formed
The major products formed from reactions involving isocyanatoethane include:
Carbamates: Formed by the reaction with alcohols.
Scientific Research Applications
Ethyl isocyanate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives
Comparison with Similar Compounds
Similar Compounds
Methyl Isocyanate: Similar in structure but with a methyl group instead of an ethyl group.
Phenyl Isocyanate: Contains a phenyl group, making it more reactive and suitable for different applications.
Butyl Isocyanate: Has a longer carbon chain, affecting its physical properties and reactivity
Uniqueness of this compound
This compound is unique due to its balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its relatively simple structure allows for easy manipulation in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
isocyanatoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-4-3-5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDNUHPRLBTKOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
Record name | ETHYL ISOCYANATE | |
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DSSTOX Substance ID |
DTXSID5059379 | |
Record name | Ethyl isocyanate | |
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Molecular Weight |
71.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl isocyanate appears as a colorless liquid. Less dense than water and insoluble in water. May irritate skin, eyes, and mucous membranes. May be lethal by Inhalation. Used to make pharmaceuticals and pesticides., Liquid; [Hawley] Colorless liquid; [CAMEO] | |
Record name | ETHYL ISOCYANATE | |
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Record name | Ethyl isocyanate | |
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Boiling Point |
60 °C | |
Record name | ETHYL ISOCYANATE | |
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Solubility |
Miscible in ethanol, ether, Soluble in chlorinated and aromatic hydrocarbons | |
Record name | ETHYL ISOCYANATE | |
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Density |
0.9031g/cu cm, Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate...The reactivity of the isocyanates is also manifested in their tendency to react with themselves to form dimers, trimers, or higher oligomers and polymers. /Isocyanates/ | |
Record name | ETHYL ISOCYANATE | |
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Vapor Density |
2.45 (Air = 1) | |
Record name | ETHYL ISOCYANATE | |
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Vapor Pressure |
17.5 [mmHg] | |
Record name | Ethyl isocyanate | |
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Mechanism of Action |
The inactivation of guinea pig liver transglutaminase was investigated using aliphatic isocyanates. It was found that one equivalent of ethyl isocyanate reduced transglutaminase activity to less than 25% within 3 minutes. ... The isocyanates reacted slowly with the sulfhydryl groups of reduced glutathione, indicating enzyme inactivation with transglutaminase. The investigators concluded that alkyl isocyanates inactivate guinea pig liver transglutaminase by forming N-alkylthiocarbamyl ester with the single active site sulfhydryl group of the enzyme. | |
Record name | ETHYL ISOCYANATE | |
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Color/Form |
Liquid | |
CAS No. |
109-90-0 | |
Record name | ETHYL ISOCYANATE | |
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Record name | Ethyl isocyanate | |
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Record name | Ethyl isocyanate | |
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Record name | Ethyl isocyanate | |
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Record name | ETHYL ISOCYANATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1-chloro-2-isocyanatoethane derivatives interact with their target and what are the downstream effects?
A1: While the exact mechanism of action for these specific derivatives isn't fully elucidated in the provided papers, one study investigated their interaction with DNA gyrase, a validated antibacterial target []. Docking studies revealed that 1-chloro-2-isocyanatoethane derivatives of thiomorpholine, piperazine, and morpholine exhibit high affinity for DNA gyrase, comparable to known antibiotics like ciprofloxacin and tetracycline []. Binding to DNA gyrase can inhibit DNA replication and transcription, ultimately leading to bacterial cell death.
Q2: What is the structural characterization of 1-chloro-2-isocyanatoethane and how do modifications impact its activity?
A2: 1-chloro-2-isocyanatoethane acts as a building block. Researchers synthesized derivatives by reacting it with thiomorpholine, piperazine, and morpholine [, ]. This introduces structural diversity, influencing the compounds' interactions with biological targets. The study demonstrated that the morpholine derivative displayed the most promising anti-microbial activity against Gram-positive bacteria, with the piperazine and thiomorpholine derivatives showing less potency []. This highlights the impact of structural modifications on biological activity, a key principle in structure-activity relationship (SAR) studies.
Q3: What analytical techniques were employed to characterize these compounds?
A3: While the provided abstracts don't delve into specific analytical methods for the 1-chloro-2-isocyanatoethane derivatives, common techniques for characterizing these types of compounds include:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 31P) and Infrared (IR) spectroscopy can provide structural information and confirm the presence of specific functional groups [].
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can determine the molecular weight and provide insights into fragmentation patterns, aiding in structural elucidation [].
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